molecular formula C6H4BrNO5S B8258393 4-Bromo-2-nitrobenzenesulfonic acid

4-Bromo-2-nitrobenzenesulfonic acid

Cat. No.: B8258393
M. Wt: 282.07 g/mol
InChI Key: IKGFILZCOJCDLP-UHFFFAOYSA-N
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Description

4-Bromo-2-nitrobenzenesulfonic acid is an organic compound with the molecular formula C6H4BrNO5S It is a derivative of benzenesulfonic acid, where the benzene ring is substituted with a bromine atom at the 4-position and a nitro group at the 2-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-2-nitrobenzenesulfonic acid typically involves the nitration and bromination of benzenesulfonic acid. The process can be summarized as follows:

    Nitration: Benzenesulfonic acid is first nitrated using a mixture of concentrated nitric acid (HNO3) and sulfuric acid (H2SO4) to introduce the nitro group at the 2-position.

    Bromination: The nitrated product is then subjected to bromination using bromine (Br2) in the presence of a catalyst such as iron(III) bromide (FeBr3) to introduce the bromine atom at the 4-position.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure efficient and scalable synthesis. The use of automated reactors and precise control of reaction conditions can enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-2-nitrobenzenesulfonic acid undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as tin(II) chloride (SnCl2) or iron (Fe) in the presence of hydrochloric acid (HCl).

    Substitution: The bromine atom can be substituted with other nucleophiles through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Reduction: Tin(II) chloride (SnCl2) in hydrochloric acid (HCl) or iron (Fe) in the presence of HCl.

    Substitution: Nucleophiles such as hydroxide ions (OH-) or amines (NH2R) under basic conditions.

Major Products Formed

    Reduction: 4-Amino-2-nitrobenzenesulfonic acid.

    Substitution: Various substituted benzenesulfonic acids depending on the nucleophile used.

Scientific Research Applications

4-Bromo-2-nitrobenzenesulfonic acid has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.

    Biology: The compound can be used in the study of enzyme inhibition and protein interactions due to its ability to form covalent bonds with biological molecules.

    Industry: Used in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 4-Bromo-2-nitrobenzenesulfonic acid involves its ability to undergo electrophilic aromatic substitution reactions. The nitro group is an electron-withdrawing group, making the benzene ring more susceptible to nucleophilic attack. The bromine atom can participate in further substitution reactions, allowing the compound to form various derivatives with different biological and chemical properties.

Comparison with Similar Compounds

Similar Compounds

    4-Bromo-2-nitrobenzoic acid: Similar structure but with a carboxylic acid group instead of a sulfonic acid group.

    2-Nitrobenzenesulfonic acid: Lacks the bromine atom at the 4-position.

    4-Bromobenzenesulfonic acid: Lacks the nitro group at the 2-position.

Uniqueness

4-Bromo-2-nitrobenzenesulfonic acid is unique due to the presence of both the bromine and nitro groups, which confer distinct reactivity and potential for diverse applications in chemical synthesis and biological studies.

Properties

IUPAC Name

4-bromo-2-nitrobenzenesulfonic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4BrNO5S/c7-4-1-2-6(14(11,12)13)5(3-4)8(9)10/h1-3H,(H,11,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKGFILZCOJCDLP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Br)[N+](=O)[O-])S(=O)(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4BrNO5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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